molecular formula C19H18BrClN4O2 B145840 Parogrelil CAS No. 139145-27-0

Parogrelil

Cat. No. B145840
M. Wt: 449.7 g/mol
InChI Key: YJMYSLFFZJUXOA-UHFFFAOYSA-N
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Description

The provided papers do not specifically mention a compound named "Parogrelil." However, they do discuss related compounds and biological processes that could be relevant to the analysis of a hypothetical compound like Parogrelil, assuming it is related to the inhibition of thromboxane synthesis or poly(ADP-ribose) (PAR) polymerases. For instance, Ridogrel is described as a selective inhibitor of the cytochrome P450-dependent thromboxane A2 synthase, which suggests a potential mechanism of action that Parogrelil might share if it is within the same class of drugs .

Synthesis Analysis

The synthesis of related compounds or molecules has been discussed in the context of poly(ADP-ribose) (PAR). An enzymatic method for the synthesis of labeled PAR has been developed, which integrates various biosynthetic pathways to produce the polymer from glucose and ATP . This process could potentially be analogous to the synthesis of Parogrelil if it involves similar biochemical pathways or enzymatic reactions.

Molecular Structure Analysis

While the papers do not provide information on the molecular structure of Parogrelil, they do offer insights into the structure of PAR. The labeled PAR synthesized for NMR spectroscopy studies was found to lack inherent regular structure, which suggests that PAR may adopt an ordered structure upon interacting with proteins . If Parogrelil interacts with similar biological targets, its molecular structure analysis might also require consideration of its conformational flexibility and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions involving Ridogrel, a compound that inhibits thromboxane synthesis, are described in detail. Ridogrel binds stoichiometrically to the haem-iron of P450 and inhibits thromboxane synthesis by liganding its basic nitrogen to the haem-iron and attaching its hydrophobic carboxylic side chain to or near the substrate binding place . If Parogrelil functions similarly, its chemical reactions might also involve interactions with the active sites of enzymes, such as P450 enzymes.

Physical and Chemical Properties Analysis

The papers do not directly discuss the physical and chemical properties of Parogrelil. However, the properties of PAR and its behavior in synthetic reactions are mentioned, which could be relevant if Parogrelil has similar properties or if it is a polymer like PAR. The synthetic PAR behaves similarly to PAR synthesized by cell extracts, which could imply that Parogrelil, if it is a polymer, might also have comparable solubility, stability, and reactivity characteristics .

Scientific Research Applications

Bronchodilating and Anti-Inflammatory Effects in Asthma

Parogrelil hydrochloride, known as NT-702 or NM-702, demonstrates significant potential in treating bronchial asthma. It acts as a selective phosphodiesterase 3 inhibitor and has shown effectiveness in both bronchodilating and anti-inflammatory capacities. This dual action suggests it could be a novel therapeutic agent for asthma, offering both immediate relief from bronchoconstriction and longer-term management of inflammation (Hori et al., 2009).

Treatment of Intermittent Claudication

In the context of peripheral arterial disease, Parogrelil has been explored for treating intermittent claudication (IC). It was compared to cilostazol in an experimental model, showing significant improvement in walking distance and reduction in lower limb temperature, suggesting potential advantages over existing treatments for IC (Ishiwata et al., 2007).

Safety And Hazards

While specific safety and hazard data for Parogrelil is not available, it’s important to handle all chemical compounds with care. Proper protective equipment should be used when handling and storing the compound to prevent exposure .

properties

IUPAC Name

5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN4O2/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMYSLFFZJUXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930371
Record name 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parogrelil

CAS RN

139145-27-0
Record name Parogrelil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139145270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-6-[3-(4-chlorophenyl)propoxy]-5-{[(pyridin-3-yl)methyl]amino}pyridazin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAROGRELIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCP9N33NH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
N Ishiwata, K Noguchi, M Kawanishi, Y Asakura, M Hori… - Life sciences, 2007 - Elsevier
NT-702 (parogrelil hydrochloride, NM-702), 4-bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one hydrochloride, a novel phosphodiesterase (PDE) …
Number of citations: 18 www.sciencedirect.com
M Hori, T Iwama, Y Asakura, M Kawanishi… - European journal of …, 2009 - Elsevier
We evaluated the effects of NT-702 (parogrelil hydrochloride, NM-702, 4-bromo-6-[3-(4-chlorophenyl) propoxy]-5-[(pyridine-3-ylmethyl) amino] pyridazin-3(2H)-one hydrochloride), a …
Number of citations: 13 www.sciencedirect.com
EP Brass - Inpharma, 2007 - Springer
… parogrelil 4mg (n = 126), parogrelil 8mg (130) or placebo, twice daily for 24 weeks. At study end, the parogrelil … seconds for parogrelil 8mg, compared with 35 seconds for placebo. The …
Number of citations: 0 link.springer.com
H Zhao, B Xiang - Expert Opinion on Investigational Drugs, 2015 - Taylor & Francis
… As an orally active inhibitor of phosphodiesterase and thromboxane A2 synthetase, parogrelil … Study results proved that parogrelil hydrochloride improved the physical component and …
Number of citations: 12 www.tandfonline.com
AS Bell, MJ Palmer - Expert Opinion on Therapeutic Patents, 2011 - Taylor & Francis
… Parogrelil (15) is an aminopyridazinone based PDE5 inhibitor discovered by Nissan Chemical. Parogrelil … Parogrelil has a PDE5 IC 50 of 70 nM and also possesses PDE3 (IC 50 40 nM) …
Number of citations: 34 www.tandfonline.com
H Luo, P Zhang, XH Cao, D Du, H Ye, H Huang, C Li… - Scientific reports, 2016 - nature.com
The cost of developing a new drug has increased sharply over the past years. To ensure a reasonable return-on-investment, it is useful for drug discovery researchers in both industry …
Number of citations: 27 www.nature.com
P Ntontsi, A Detta, P Bakakos, S Loukides… - Expert Opinion on …, 2019 - Taylor & Francis
Introduction: Severe, inadequately-controlled asthma remains a clinical challenge. For this reason, clinical trials and preclinical experimental studies on novel agents as an add-on …
Number of citations: 11 www.tandfonline.com
P Das, CS Oliphant, E Beach, R Thapa - Journal of blood medicine, 2010 - Taylor & Francis
The aspirin–clopidogrel combination is the current gold standard antiplatelet regimen following percutaneous coronary intervention and for the treatment of acute coronary syndrome. …
Number of citations: 7 www.tandfonline.com
IA Jagroop-Dearing - 2012 - discovery.ucl.ac.uk
The aim of this thesis was to assess several aspects of platelet function, especially in response to drugs. Peripheral arterial disease (PAD) is associated with hyperactive platelets that …
Number of citations: 3 discovery.ucl.ac.uk
H Yoshida, S Itoh, T Hara, Y Sasaki, S Kondo… - Atherosclerosis, 2012 - Elsevier
OBJECTIVE: Cilostazol is a phosphodiesterase (PDE)3 inhibitor used to treat peripheral arterial disease with intermittent claudication, as there is clinical evidence that it improves …
Number of citations: 14 www.sciencedirect.com

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